3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Medicinal chemistry

3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (synonym: 1-isobutyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) is a heterocyclic carboxylic acid featuring a fused thieno[2,3-c]pyrazole core with an isobutyl substituent at N1, a methyl group at C3, and a carboxylic acid at C5. The compound belongs to the broader class of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives, a scaffold extensively validated in kinase inhibitor programs—notably by Nerviano Medical Sciences for Aurora and ABL kinase inhibition and by Aventis Pharma for anticancer applications.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 855715-27-4
Cat. No. B6144238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS855715-27-4
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)O)CC(C)C
InChIInChI=1S/C11H14N2O2S/c1-6(2)5-13-10-8(7(3)12-13)4-9(16-10)11(14)15/h4,6H,5H2,1-3H3,(H,14,15)
InChIKeyHCMVRUJVLRJVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 855715-27-4): Core Scaffold Identity and Procurement-Relevant Characteristics


3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (synonym: 1-isobutyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) is a heterocyclic carboxylic acid featuring a fused thieno[2,3-c]pyrazole core with an isobutyl substituent at N1, a methyl group at C3, and a carboxylic acid at C5 [1]. The compound belongs to the broader class of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives, a scaffold extensively validated in kinase inhibitor programs—notably by Nerviano Medical Sciences for Aurora and ABL kinase inhibition [2] and by Aventis Pharma for anticancer applications [3]. With a molecular formula of C11H14N2O2S, molecular weight of 238.31 g/mol, and a measured melting point of 164–166 °C [4], this compound is commercially classified as a building block (Enamine catalog EN300-10668) and is supplied at ≥95% purity by multiple vendors including Santa Cruz Biotechnology (sc-333992) [5].

Why Generic Substitution of 3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with In-Class Analogs Carries Quantifiable Risk


Within the 1H-thieno[2,3-c]pyrazole-5-carboxylic acid family, the identity of the N1 substituent governs lipophilicity, steric bulk, and solid-state properties in a manner that cannot be compensated by post hoc formulation adjustments. The target compound's isobutyl group confers a computed logP of approximately 2.56–3.32 [1] and a melting point of 164–166 °C [2], whereas the 1,3-dimethyl analog (CAS 25252-46-4) melts at 260 °C and the N1-unsubstituted parent (CAS 873072-60-7, MW 182.20) [3] presents an additional hydrogen-bond donor that alters solubility and reactivity profiles. Since the thieno[2,3-c]pyrazole scaffold has been validated in kinase inhibitor programs where even subtle N1 modifications produce order-of-magnitude shifts in target potency—as demonstrated by Akritopoulou-Zanze et al. (2006), who identified submicromolar KDR inhibitors through systematic library variation [4]—substituting the isobutyl-bearing carboxylic acid with a smaller, linear, or aryl N1 analog introduces unquantified risk to downstream structure–activity relationships. The quantitative evidence below establishes the specific, measurable dimensions along which this compound differentiates from its closest comparators.

Product-Specific Quantitative Differentiation Evidence: 3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: Computed logP of Isobutyl vs. Dimethyl and N1-Unsubstituted Analogs

The target compound's isobutyl N1 substituent produces a computed logP of 2.56 (or 3.32 by an alternative calculation method) [1], positioning it in a lipophilicity range favorable for passive membrane permeability while avoiding excessive logP (>5) associated with poor aqueous solubility and promiscuous binding [2]. In contrast, the 1,3-dimethyl analog (CAS 25252-46-4, MW 196.23) carries a smaller methyl group at N1, yielding a predictably lower logP, while the N1-unsubstituted congener (CAS 873072-60-7, MW 182.20) introduces an additional H-bond donor that further departs from the target compound's physicochemical profile. Among the broader analog set, the 1-cyclohexyl derivative (CAS 873537-76-9, MW 264.35) shifts logP higher, and the 1-benzyl derivative (CAS 565171-09-7, MW 272.32) introduces aromatic π-character absent in the isobutyl compound. These logP differences are non-trivial: a ΔlogP of ~1 unit can alter equilibrium solubility by approximately one order of magnitude, directly impacting both in vitro assay behavior and downstream ADME properties of derived amide or ester products [2].

Lipophilicity Drug-likeness Medicinal chemistry

Melting Point and Solid-State Handling: 164–166 °C vs. 260 °C for the 1,3-Dimethyl Analog

The target compound exhibits a melting point of 164–166 °C [1], substantially lower than the 260 °C reported for the 1,3-dimethyl analog (CAS 25252-46-4) and the 316–317 °C reported for the same analog by an alternative source . This ~100 °C reduction in melting point is attributable to the isobutyl group disrupting crystal packing relative to the compact dimethyl-substituted scaffold. A lower melting point generally correlates with improved solubility in organic solvents and easier handling during weighing, dissolution, and reaction setup—practical advantages in both medicinal chemistry laboratories and scale-up environments. The compound is supplied as a solid at ambient temperature and does not require cold-chain storage, unlike certain analogs that mandate 2–8 °C storage [2].

Solid-state properties Crystallinity Formulation

Steric and Conformational Differentiation: Branched Isobutyl vs. Linear n-Alkyl N1 Substituents

The isobutyl group at N1 introduces a branched, non-linear alkyl architecture that distinguishes this compound from analogs bearing linear n-alkyl substituents (e.g., 1-ethyl, CAS 1039758-64-9). The branched isobutyl moiety presents greater conformational restriction and steric volume compared to a linear n-butyl or ethyl chain of equivalent or lower carbon count, a property that is structurally significant because N1 substituents in thieno[2,3-c]pyrazole kinase inhibitors project toward the solvent-accessible region or the ribose pocket of the ATP-binding site, where steric occupancy can modulate selectivity [1]. In the Nerviano Medical Sciences patent series (JP4908233B2, EP1711177B1), the inventors explicitly enumerate isobutyl among preferred N1 substituents alongside n-butyl, sec-butyl, and tert-butyl, recognizing that branching architecture affects kinase inhibition potency [2]. Although direct comparative IC50 data for the free carboxylic acid are not publicly available, the Akritopoulou-Zanze et al. (2006) study demonstrates that thienopyrazole analogs with varying N1 substitution yield submicromolar KDR IC50 values whose rank order depends on the specific N1 group identity [3], establishing that N1 substitution is a potency-determining variable rather than an inert structural feature.

Steric bulk Conformational restriction Kinase inhibitor design

Kinase Scaffold Validation: Thieno[2,3-c]pyrazole Core Demonstrates Submicromolar KDR and Aurora Kinase Inhibition

The thieno[2,3-c]pyrazole core—the conserved scaffold of the target compound—has been independently validated as a kinase inhibitor pharmacophore across multiple research groups and patent families. Akritopoulou-Zanze et al. (2006) reported that several thienopyrazole analogs, synthesized via scaffold-oriented library approaches, exhibited submicromolar IC50 values against KDR (VEGFR2) using seven-point dose–response curves [1]. Concurrently, Nerviano Medical Sciences established that 1H-thieno[2,3-c]pyrazole derivatives display 'very high Aurora-2 kinase inhibiting activity' and high affinity for the ATP pocket of ABL tyrosine kinase, including activity against the imatinib-resistant T315I ABL mutant [2]. Aventis Pharma demonstrated anticancer activity for substituted thieno[2,3-c]pyrazoles via modulation of Aurora-2 and other kinases [3]. While these studies evaluate elaborated amide/ester derivatives rather than the free C5-carboxylic acid building block, they establish that the thieno[2,3-c]pyrazole scaffold is a privileged kinase-inhibitory chemotype—meaning that the target compound, as a carboxylic acid building block bearing this scaffold, provides a direct synthetic entry point to kinase-focused compound libraries with a higher prior probability of target engagement than building blocks based on unvalidated heterocyclic cores.

Kinase inhibition KDR/VEGFR2 Aurora kinase Scaffold validation

Carboxylic Acid Derivatization Capacity: C5-COOH as a Versatile Synthetic Handle for Amide and Ester Library Synthesis

The C5-carboxylic acid group provides a chemically orthogonal derivatization handle that enables direct amide coupling with primary and secondary amines, esterification with alcohols, and conversion to acyl chlorides or activated esters—all standard transformations in parallel medicinal chemistry workflows. Computed physicochemical properties relevant to coupling efficiency include a pKa of 3.31 [1], indicating that the carboxylic acid is sufficiently acidic for activation by standard coupling reagents (e.g., HATU, EDCI/HOBt) under mild conditions. The polar surface area (PSA) of 55.12 Ų [1] and the presence of a single hydrogen-bond donor (the COOH proton) [1] mean that after amide bond formation, the resulting product gains favorable physicochemical properties for cellular permeability. In contrast, the N1-unsubstituted analog (CAS 873072-60-7) [2] presents two H-bond donors (COOH + NH), which would yield amide products with systematically higher PSA and potentially reduced permeability. The isobutyl compound thus offers a single-point diversification strategy where the carboxylic acid is the sole reactive handle, minimizing protecting group chemistry and enabling high-throughput parallel amide library synthesis—validated by its commercial classification as a 'Building Block' in the Enamine catalog .

Building block Amide coupling Parallel synthesis Medicinal chemistry

High-Confidence Application Scenarios for 3-Methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Derived Directly from Quantitative Evidence


Kinase-Focused Parallel Amide Library Synthesis Targeting Aurora, ABL, or KDR

The thieno[2,3-c]pyrazole scaffold has been independently validated as a kinase inhibitor pharmacophore with submicromolar activity against KDR [1] and potent Aurora-2/ABL inhibition [2]. The target compound's C5-carboxylic acid enables direct, single-step amide coupling with diverse amine libraries under standard HATU or EDCI/HOBt conditions, exploiting the favorable pKa of 3.31 [3]. The isobutyl N1 substituent provides an intermediate lipophilicity (logP 2.56–3.32) [3] that balances solubility and permeability in the resulting amide products, while its branched architecture offers a sterically differentiated vector for probing kinase selectivity—a key consideration given that N1 substitution identity governs potency rank order in thienopyrazole kinase inhibitor series [1]. This scenario is most appropriate for medicinal chemistry groups building targeted kinase libraries where scaffold validation and synthetic tractability are primary procurement criteria.

Scaffold-Hopping and Bioisostere Exploration in Kinase Inhibitor Lead Optimization

For programs seeking to replace or diversify an existing kinase inhibitor chemotype, the thieno[2,3-c]pyrazole core represents a structurally distinct ATP-mimetic scaffold relative to more common purine, quinazoline, or indolinone templates [2]. The target compound, with its isobutyl N1 group and free C5-carboxylic acid, serves as the key intermediate for synthesizing elaborated analogs that explore the N1 vector's contribution to potency and selectivity. The computed logP difference of approximately 0.5–1.5 units versus smaller (dimethyl) or larger (cyclohexyl) N1-substituted building blocks [3] translates to systematically different physicochemical profiles in the final compounds, enabling rational tuning of solubility and permeability during lead optimization. The 164–166 °C melting point [4] facilitates accurate weighing and consistent reaction stoichiometry in milligram-scale parallel synthesis.

Fragment-Based Drug Discovery (FBDD) Follow-Up Chemistry

The moderate molecular weight (238.31 g/mol) [3] and single reactive handle (C5-COOH) make this compound suitable as a fragment-elaboration starting point. In an FBDD workflow where a thienopyrazole fragment hit has been identified via biochemical or biophysical screening, the isobutyl-substituted carboxylic acid provides a direct synthetic route to generate analogs with systematic N1 variation for SAR establishment. The absence of an additional H-bond donor at N1 (in contrast to the N1-unsubstituted parent, CAS 873072-60-7) [5] reduces the PSA of derived amides, a property associated with improved passive permeability and lower efflux ratios [3]. The commercial availability from multiple vendors at ≥95% purity [6] ensures batch-to-batch reproducibility essential for fragment elaboration campaigns.

Agrochemical Lead Generation Leveraging the Thienopyrazole Scaffold

Derivatives of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been investigated for pesticidal and antimicrobial applications beyond human therapeutics [7]. The target compound's computed logP of 2.56–3.32 [3] falls within the range associated with favorable foliar uptake and translocation in agrochemical candidates. The isobutyl group provides a branched alkyl substituent that differentiates the compound from more common methyl- or ethyl-substituted pyrazole-carboxylic acid building blocks used in agrochemical synthesis, potentially yielding patentably distinct compositions. The C5-carboxylic acid enables conversion to esters, amides, and hydrazides—transformations commonly employed in agrochemical lead optimization. This scenario is most relevant for agrochemical discovery groups seeking heterocyclic building blocks with demonstrated biological precedent and favorable physicochemical properties for crop protection applications.

Quote Request

Request a Quote for 3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.